2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-
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Overview
Description
6-Iodohexahydro-2H-cyclopenta[b]furan-2-one is a chemical compound with the molecular formula C₇H₉IO₂ It is a derivative of cyclopenta[b]furan, characterized by the presence of an iodine atom and a hexahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodohexahydro-2H-cyclopenta[b]furan-2-one typically involves the iodination of hexahydro-2H-cyclopenta[b]furan-2-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the cyclopenta[b]furan ring .
Industrial Production Methods
Industrial production of 6-iodohexahydro-2H-cyclopenta[b]furan-2-one may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Iodohexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]furan derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
6-Iodohexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-iodohexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromohexahydro-2H-cyclopenta[b]furan-2-one
- 6-Chlorohexahydro-2H-cyclopenta[b]furan-2-one
- 6-Fluorohexahydro-2H-cyclopenta[b]furan-2-one
Uniqueness
6-Iodohexahydro-2H-cyclopenta[b]furan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
78684-68-1 |
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Molecular Formula |
C7H9IO2 |
Molecular Weight |
252.05 g/mol |
IUPAC Name |
6-iodo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7H,1-3H2 |
InChI Key |
CMPQBFWDBHKWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CC(=O)O2)I |
Origin of Product |
United States |
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